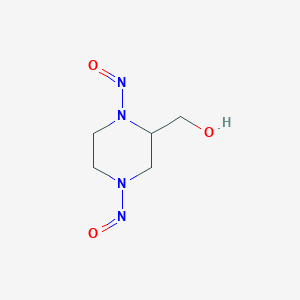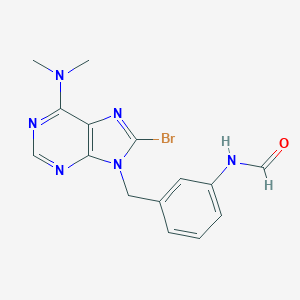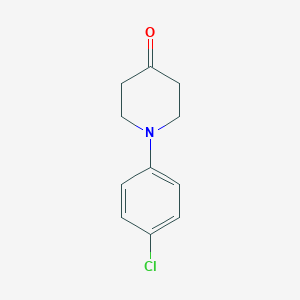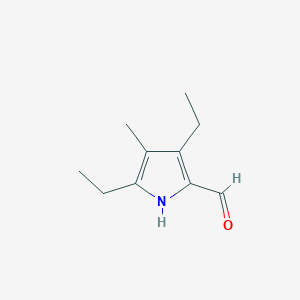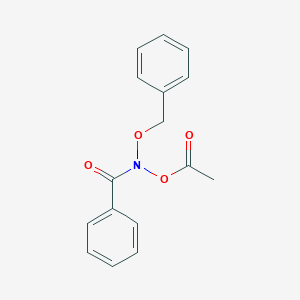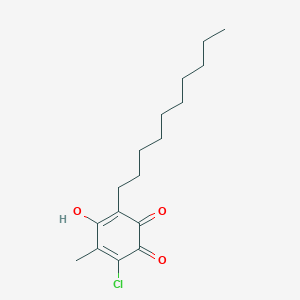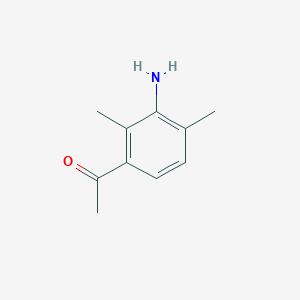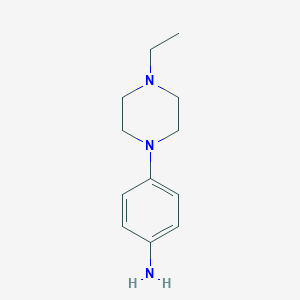![molecular formula C9H20N2O5S B038822 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate CAS No. 115586-21-5](/img/structure/B38822.png)
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate, also known as HTBE, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. HTBE is a zwitterionic molecule that has a unique structure and properties that make it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is not fully understood, but research has suggested that it may work by modulating the activity of certain enzymes and proteins in the body. Specifically, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate may help to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
In addition to its neuroprotective and anti-cancer properties, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to have a number of other biochemical and physiological effects. For example, research has demonstrated that 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate can reduce inflammation in the body, which may make it a useful treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate in lab experiments is its unique structure and properties. 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is a zwitterionic molecule, which means that it has both positive and negative charges. This makes it a useful tool for studying the interactions between charged molecules in biological systems. However, one limitation of using 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate in lab experiments is that it can be difficult to work with due to its solubility properties. Specifically, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is only soluble in water at a pH of around 7.5, which can make it challenging to use in certain experimental conditions.
Orientations Futures
There are a number of future directions for 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate research. One area of focus is the development of new treatments for neurological disorders such as Alzheimer's and Parkinson's. Additionally, researchers are exploring the use of 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate as a potential treatment for cancer, particularly in combination with other cancer therapies. Other potential applications for 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate include the treatment of inflammatory conditions, as well as the development of new diagnostic tools for detecting certain diseases. Overall, the unique properties of 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate make it a promising candidate for a wide range of biomedical applications, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for various biomedical applications, including the treatment of neurological disorders and cancer. While there is still much to learn about 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate and its mechanisms of action, the research conducted thus far suggests that it has a number of promising properties that could be used to benefit human health.
Méthodes De Synthèse
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate can be synthesized using a variety of methods, including the reaction of L-homoserine lactone with 2-aminoethanesulfonic acid, or the reaction of 3-hydroxy-4-(trimethylammonio)butanoic acid with 2-aminoethanesulfonic acid. The resulting product is a white crystalline powder that is soluble in water and has a molecular weight of 271.3 g/mol.
Applications De Recherche Scientifique
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders and cancer. Research has shown that 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
115586-21-5 |
|---|---|
Nom du produit |
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate |
Formule moléculaire |
C9H20N2O5S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C9H20N2O5S/c1-11(2,3)7-8(12)6-9(13)10-4-5-17(14,15)16/h8,12H,4-7H2,1-3H3,(H-,10,13,14,15,16)/t8-/m1/s1 |
Clé InChI |
XOGRSOSTTBXAGJ-MRVPVSSYSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)NCCS(=O)(=O)[O-])O |
SMILES |
C[N+](C)(C)CC(CC(=O)NCCS(=O)(=O)[O-])O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)NCCS(=O)(=O)[O-])O |
Synonymes |
ST 561 ST-561 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



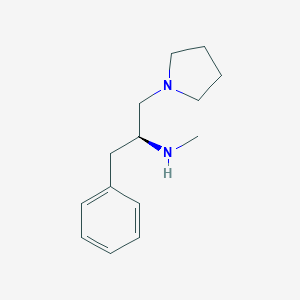
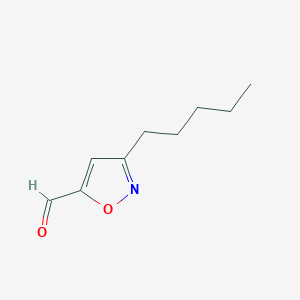
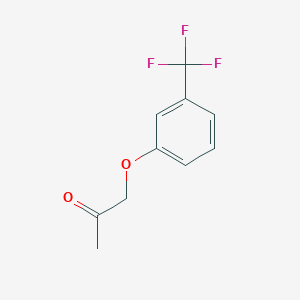

![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)

